PfPKG-IN-2

Description

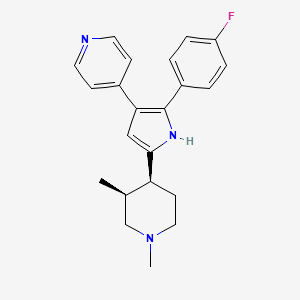

Structure

3D Structure

Properties

Molecular Formula |

C22H24FN3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

4-[5-[(3S,4S)-1,3-dimethylpiperidin-4-yl]-2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine |

InChI |

InChI=1S/C22H24FN3/c1-15-14-26(2)12-9-19(15)21-13-20(16-7-10-24-11-8-16)22(25-21)17-3-5-18(23)6-4-17/h3-8,10-11,13,15,19,25H,9,12,14H2,1-2H3/t15-,19+/m1/s1 |

InChI Key |

UDIQYIHUTCZQHW-BEFAXECRSA-N |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C |

Canonical SMILES |

CC1CN(CCC1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Pfpkg Inhibitors

Direct Interaction with PfPKG

The primary mechanism by which PfPKG-IN-2 exerts its anti-parasitic effect is through direct binding to and inhibition of PfPKG. This interaction is characterized by its competitive nature with respect to ATP, a key substrate for the kinase's activity.

ATP-Competitive Inhibition Mechanisms

Research indicates that this compound functions as an ATP-competitive inhibitor. nih.gov Structural modeling studies have shown that this class of compounds, specifically the disubstituted imidazo[1,2-a]pyridines, docks effectively within the ATP-binding pocket of PfPKG. nih.gov This mode of action involves the inhibitor molecule vying with ATP for binding to the catalytic site of the enzyme. By occupying this pocket, this compound prevents the binding and hydrolysis of ATP, thereby blocking the transfer of a phosphate (B84403) group to substrate proteins and halting the downstream signaling cascade. The potency of this inhibition is underscored by the low nanomolar IC50 value of this compound.

Allosteric Modulation of PfPKG Activity

Currently, there is no direct evidence to suggest that this compound functions as an allosteric modulator of PfPKG. Allosteric modulation typically involves binding to a site distinct from the active site to induce a conformational change that alters the enzyme's activity. While allosteric inhibition of PfPKG by cGMP analogs has been explored as a potential therapeutic strategy, the available data for this compound points towards a direct, competitive inhibition at the ATP-binding site.

Disruption of Downstream Signaling Pathways

The inhibition of PfPKG by this compound sets off a cascade of disruptions in essential downstream signaling pathways, critically impairing parasite functions such as gametogenesis, which is vital for transmission to the mosquito vector.

Perturbation of cGMP Signaling Cascade

The cGMP signaling pathway is central to various critical events in the Plasmodium life cycle, with PfPKG acting as the primary effector. By inhibiting PfPKG, this compound effectively truncates the cGMP signaling cascade. This disruption is evident in its impact on processes like male gamete exflagellation, a rapid event triggered by a rise in cGMP levels upon the parasite's entry into the mosquito midgut. Studies have demonstrated that imidazo[1,2-a]pyridine (B132010) compound 53 significantly inhibits male gamete exflagellation, with approximately 80% inhibition observed at a concentration of 1 µM. nih.gov This finding directly links the inhibition of PfPKG by this compound to a critical failure in the cGMP-dependent developmental progression of the parasite.

Modulation of Intracellular Calcium Mobilization

A key function of the PfPKG-mediated signaling pathway is the mobilization of intracellular calcium (Ca2+), a universal second messenger that triggers a host of cellular processes in the parasite. The inhibition of PfPKG by this compound is expected to interfere with this crucial Ca2+ release. Events such as gamete activation and egress from the host red blood cell are known to be Ca2+-dependent and are initiated by the PfPKG signaling cascade. The observed inhibition of male gamete exflagellation by compound 53 strongly suggests a disruption in the necessary Ca2+ signaling, as this process is critically dependent on a rapid increase in intracellular Ca2+ levels. nih.gov By blocking PfPKG, this compound likely prevents the downstream events that lead to the release of Ca2+ from internal stores, thereby stalling these essential life cycle transitions.

Impact on Key Parasite Cellular Processes

The inhibition of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) by compounds such as this compound has profound effects on several critical cellular processes throughout the parasite's life cycle. These disruptions ultimately hinder the parasite's ability to replicate and transmit, making PfPKG a significant target for antimalarial drug development. scienceopen.com

The release of merozoites from infected red blood cells (erythrocytes) is a crucial step for the propagation of the parasite during the blood stage of infection, which is responsible for the clinical symptoms of malaria. nih.gov This process, known as egress, is a tightly regulated cascade of events involving the rupture of both the parasitophorous vacuole membrane (PVM) and the host erythrocyte membrane. researchgate.net

Research has demonstrated that PfPKG is a master regulator of merozoite egress. nih.gov Inhibition of PfPKG, for instance by this compound, blocks this process, trapping the mature merozoites within the host erythrocyte. nih.gov This blockade is primarily due to the failure of secretory organelles, such as micronemes and exonemes, to discharge their contents. nih.govresearchgate.net One of the key substrates of PfPKG in this process is the subtilisin-like protease 1 (SUB1). nih.gov PfPKG-dependent phosphorylation is required for the discharge of SUB1 into the parasitophorous vacuole. nih.gov Once in the vacuole, SUB1 proteolytically processes several key proteins, including serine repeat antigens (SERAs), which are essential for the breakdown of the PVM and subsequent rupture of the erythrocyte membrane. researchgate.net

Furthermore, PfPKG activity is linked to the mobilization of intracellular calcium (Ca2+), a critical second messenger in egress. nih.govplos.org Inhibition of PfPKG disrupts this calcium signaling, which in turn prevents the activation of other downstream effectors like calcium-dependent protein kinases (CDPKs), such as PfCDPK5, that are also necessary for egress. nih.govmesamalaria.org

Table 1: Effect of PfPKG Inhibition on Merozoite Egress

| Cellular Event | Consequence of PfPKG Inhibition | Key Proteins Involved |

|---|---|---|

| Secretory Organelle Discharge | Blocked discharge of micronemes and exonemes | PfPKG, SUB1, AMA1 |

| Proteolytic Processing | Inhibition of SUB1-mediated processing of substrates | SUB1, SERA5, MSP1 |

| Membrane Rupture | Failure of PVM and erythrocyte membrane rupture | SERA proteins |

| Calcium Signaling | Disruption of intracellular Ca2+ mobilization | PfPKG, PfCDPK5 |

Following transmission from an infected mosquito, sporozoites must travel from the skin to the liver and invade hepatocytes to establish the liver stage of infection. biorxiv.orgplos.org This process is dependent on the sporozoite's ability to glide, a form of motility unique to apicomplexan parasites. nih.govnih.gov

PfPKG plays a vital role in regulating sporozoite motility. nih.govnih.gov Inhibition of PfPKG has been shown to paralyze sporozoites, thereby preventing them from invading hepatocytes. biorxiv.orgnih.gov This effect is linked to the kinase's role in controlling the secretion of adhesins, such as the thrombospondin-related anonymous protein (TRAP), from micronemes. nih.gov TRAP is essential for linking the parasite's actin-myosin motor to the substrate, enabling the forward motion required for gliding. nih.gov

The signaling pathway governed by PfPKG in this context also involves cGMP and calcium. nih.govnih.gov PfPKG activation, stimulated by cGMP, leads to the mobilization of intracellular calcium, which is a trigger for microneme secretion and the activation of the motor complex. plos.orgresearchgate.net Therefore, inhibitors like this compound disrupt this signaling cascade, leading to a failure in motility and, consequently, a block in hepatocyte invasion. biorxiv.orgnih.gov

The transmission of malaria from an infected human to a mosquito requires the development of sexual stage parasites, known as gametocytes. nih.gov Once ingested by a mosquito, gametocytes are activated in a process called gametogenesis, where they transform into male and female gametes. nih.govlshtm.ac.uk

PfPKG is a critical regulator of the initiation of gametogenesis. nih.govlshtm.ac.uk The natural trigger for this process in the mosquito midgut is xanthurenic acid, which leads to an increase in intracellular cGMP levels and subsequent activation of PfPKG. nih.govlshtm.ac.uk Inhibition of PfPKG blocks the morphological changes associated with gametogenesis, such as the rounding up of crescent-shaped gametocytes and the emergence of gametes. nih.gov

Following fertilization, the resulting zygote develops into a motile ookinete. plos.org Similar to sporozoites, ookinetes rely on gliding motility to traverse the mosquito midgut epithelium and form an oocyst. plos.org PfPKG is also essential for ookinete motility, and its inhibition immobilizes the ookinetes, preventing them from completing their development and thus blocking the transmission of the parasite. frontiersin.org

Table 2: Impact of PfPKG Inhibition on Sexual Stage Development

| Life Cycle Stage | Key Process | Effect of PfPKG Inhibition |

|---|---|---|

| Gametocyte | Gametogenesis | Blockade of activation and gamete formation |

| Ookinete | Motility and Midgut Invasion | Inhibition of gliding motility, preventing oocyst formation |

As a protein kinase, the primary function of PfPKG is to phosphorylate other proteins, thereby regulating their activity, localization, or stability. pnas.org The inhibition of PfPKG leads to a widespread disruption of the parasite's phosphoproteome. nih.gov

Quantitative phosphoproteomic studies have been conducted to identify the substrates of PfPKG in various life cycle stages. plos.orgnih.gov These studies typically involve treating parasites with a specific PfPKG inhibitor and comparing the phosphorylation status of proteins to untreated parasites or parasites expressing an inhibitor-resistant mutant of PfPKG. nih.gov

These analyses have revealed that PfPKG has a broad range of substrates involved in numerous cellular processes. nih.gov In addition to the already mentioned roles in egress, motility, and gametogenesis, PfPKG-dependent phosphorylation has been implicated in the regulation of:

Ion transport and homeostasis: PfPKG may regulate the activity of ion channels and transporters, contributing to the maintenance of intracellular ion concentrations. nih.gov

Vesicular trafficking: The kinase appears to be involved in the transport of proteins and lipids within the parasite. plos.org

Gene expression: Some evidence suggests that PfPKG may influence transcription and chromatin dynamics. nih.gov

Cytoskeletal dynamics: PfPKG phosphorylates components of the actomyosin (B1167339) motor complex, which is essential for motility and invasion. nih.gov

The consensus phosphorylation site for PfPKG has been identified and appears to be distinct from that of its mammalian counterparts, which provides a basis for the development of selective inhibitors. researchgate.net The perturbation of these global phosphorylation dynamics by inhibitors like this compound underscores the central role of this kinase as a signaling hub in the malaria parasite. nih.gov

Chemical Biology and Medicinal Chemistry of Pfpkg Inhibitors

Discovery and Optimization Strategies for PfPKG Inhibitor Chemotypes

The identification of potent and selective PfPKG inhibitors has been pursued through a combination of screening methodologies and rational design, leading to the discovery of various chemical scaffolds.

While target-based approaches have been prominent, phenotypic screening has also played a role in identifying novel antimalarial compounds. In this context, high-throughput screens of large compound libraries against whole parasites can uncover molecules that are active against essential pathways, including those regulated by PfPKG. For instance, a high-throughput assay was developed to screen the GlaxoSmithKline collection of 1.7 million compounds, which successfully identified nine clusters of PfPKG inhibitor chemotypes. frontiersin.org This approach allows for the discovery of compounds with cellular activity without prior knowledge of their specific molecular target. Subsequent target deconvolution studies are then required to identify PfPKG as the primary target of the active compounds.

Target-based drug discovery has been a cornerstone in the development of PfPKG inhibitors, including the series to which PfPKG-IN-2 belongs. This approach involves the direct screening of compound libraries against the isolated PfPKG enzyme to identify molecules that inhibit its activity. A notable example is the identification of a 2,3-diaryl-pyrrole inhibitor, originally developed for Eimeria tenella, as a potent inhibitor of PfPKG. mdpi.com This discovery served as a starting point for further optimization. Structure-guided design, where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors, has been instrumental. rutgers.edu For the pyrrole-based series, including this compound, the structure of PfPKG bound to an inhibitor was solved, providing critical insights for subsequent lead optimization. scienceopen.comnih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Once initial hits are identified, extensive SAR studies are conducted to improve their potency against PfPKG and their selectivity over the human ortholog, hPKG.

For the pyrrole-based series of PfPKG inhibitors, to which this compound belongs, detailed SAR studies have been conducted. scienceopen.comnih.gov Key pharmacophores were systematically modified to explore the chemical diversity and to understand the ideal core scaffold. scienceopen.com The binding mode of these inhibitors is typically within the ATP-binding pocket of the kinase. nih.gov A crucial element for achieving selectivity is the exploitation of differences between the PfPKG and hPKG active sites. A key distinction is the "gatekeeper" residue, which is a threonine (Thr618) in PfPKG and a larger glutamine in hPKG. nih.govnih.gov The smaller gatekeeper residue in PfPKG creates a hydrophobic pocket that can be occupied by bulky substituents on the inhibitor, a feature that is less accessible in the human counterpart. nih.gov

The structural information obtained from co-crystal structures of inhibitors bound to PfPKG has enabled the rational design of more effective compounds. rutgers.eduscienceopen.comnih.gov By understanding the specific molecular interactions between the inhibitor and the enzyme, medicinal chemists can make targeted modifications to the inhibitor's structure to enhance binding affinity and selectivity. For the pyrrole (B145914) series, modeling using the inhibitor-bound PfPKG structure, combined with computational tools, was utilized to comprehend the SAR and establish a logical strategy for lead optimization. scienceopen.comnih.gov This structure-guided approach accelerates the development of highly potent and selective inhibitors suitable for further progression as potential antimalarial drug candidates. rutgers.edu

Overview of Diverse PfPKG Inhibitor Scaffolds

Several distinct chemical scaffolds have been identified as potent inhibitors of PfPKG, each with its own set of characteristics.

| Inhibitor Scaffold | Key Features | Example Compound(s) | Reference(s) |

| Pyrrole-based | Potent and selective, with selectivity driven by the gatekeeper residue. | This compound | scienceopen.com, nih.gov |

| Imidazopyridine | Orally bioavailable and effective in mouse models, but with noted genotoxicity issues. | Compound 21 | mdpi.com, nih.gov |

| Thiazole | Identified through high-throughput screening and hit expansion. | Compound 25, Compound 26 | frontiersin.org, mdpi.com |

| Isoxazole | Potent, ATP-competitive inhibitors with excellent selectivity over hPKG. | Isoxazoles 3 and 5 | nih.gov, nih.gov |

The pyrrole-based series, which includes this compound, has been a subject of extensive optimization. scienceopen.comnih.gov Imidazopyridines have shown significant promise, including in vivo efficacy, though concerns about genotoxicity have limited their development. nih.gov Thiazole derivatives were discovered through large-scale screening efforts and subsequent hit-to-lead chemistry. frontiersin.orgmdpi.com More recently, isoxazole-based compounds have been reported as potent and selective ATP-competitive inhibitors of PfPKG. nih.govnih.gov The exploration of these diverse chemotypes is crucial for identifying new drug candidates that can overcome the limitations of existing antimalarial therapies. nih.gov

Information regarding the chemical compound “this compound” is not available in public records.

Extensive searches for a chemical compound specifically named “this compound” have not yielded any identifiable information in scientific literature or chemical databases. This designation does not appear to correspond to a publicly documented inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG).

Consequently, an article focusing solely on the chemical biology and medicinal chemistry of a compound with this specific name cannot be generated at this time. Research on PfPKG inhibitors is an active area in the development of new antimalarial drugs, and various chemical scaffolds have been investigated for this purpose. These include, but are not limited to, imidazopyridines, trisubstituted pyrroles, isoxazole-derived scaffolds, and imidazole-based compounds. Additionally, dual-targeting chemotypes that inhibit both PfPKG and other kinases like PfPI4K are being explored.

Without a verifiable chemical structure or alternative nomenclature for “this compound,” it is not possible to place it within any of these categories or to provide specific research findings as requested. It is possible that “this compound” is an internal designation for a compound that has not yet been disclosed in publicly available resources.

Should further identifying information such as a chemical structure, CAS number, or a reference in a peer-reviewed publication become available, a detailed article on its chemical biology and medicinal chemistry could be compiled.

Preclinical Efficacy Studies of Pfpkg Inhibitors

In Vitro Antimalarial Activity Profiling

The initial assessment of any potential antimalarial compound involves rigorous in vitro testing to determine its potency and mechanism of action against the parasite in a controlled laboratory setting.

Quantitative Assessment of Growth Inhibition Across Life Stages

PfPKG-IN-2 has demonstrated potent inhibitory activity against multiple stages of the Plasmodium life cycle. In assays measuring the proliferation of the asexual blood stage of P. falciparum, the form responsible for clinical malaria, this compound exhibits a half-maximal effective concentration (EC50) in the low nanomolar range. nih.gov This indicates a high degree of potency against the parasite's replicative phase within human red blood cells.

Beyond the asexual blood stages, the inhibitory action of this compound extends to other critical phases of the parasite life cycle. It effectively inhibits hepatocyte invasion by sporozoites, the initial step of human infection, and also blocks the maturation and egress of male gametes (exflagellation), a key process for transmission to the mosquito vector. nih.gov This multi-stage activity underscores the potential of this compound not only for treatment but also for prophylaxis and transmission-blocking. nih.govnih.gov

| Parasite Life Stage | Assay Type | Key Parameter | This compound Activity | Reference |

|---|---|---|---|---|

| Asexual Blood Stage (P. falciparum) | 72-h Growth Inhibition | EC50 | ~2.1 nM | nih.gov |

| Liver Stage (Sporozoite Invasion) | Inhibition of Hepatocyte Invasion | IC50 | ~199 nM | nih.gov |

| Sexual Stage (Male Gametes) | Exflagellation Inhibition | IC50 | ~141 nM | nih.gov |

Cell-Based Assays for Specific Parasite Developmental Events

To elucidate the mechanism of its antimalarial action, this compound has been evaluated in specific cell-based assays designed to probe key developmental events. A primary mode of action identified for PfPKG inhibitors is the blockade of merozoite egress from infected erythrocytes. nih.gov Studies show that treatment of late-stage schizonts with this compound prevents the rupture of the host cell, trapping the merozoites and halting the cycle of reinvasion. nih.govnih.gov

This egress block is linked to the inhibition of a signaling cascade regulated by PfPKG, which is necessary for the discharge of critical secretory organelles, such as micronemes and exonemes. nih.gov The contents of these organelles, including the protease SUB1, are essential for the breakdown of the parasitophorous vacuole and host cell membranes that enclose the parasite. nih.govresearchgate.net Live-cell microscopy and immunofluorescence assays confirm that in the presence of this compound, these secretory organelles fail to discharge, leading to a complete arrest of parasite egress. nih.govnih.gov This targeted action demonstrates a high degree of specificity for PfPKG and confirms that the observed parasite killing is a direct result of inhibiting this essential kinase. nih.gov

In Vivo Efficacy Assessment in Rodent Malaria Models

Following promising in vitro results, the efficacy of this compound was evaluated in established rodent models of malaria, which are crucial for understanding a compound's activity within a complex living system.

Plasmodium berghei Infection Models

The Plasmodium berghei model in mice is a standard for the initial in vivo testing of antimalarial candidates. In a Peters 4-day suppressive test, where the compound is administered daily for four days post-infection, this compound demonstrated significant reduction in blood-stage parasitemia. Oral administration resulted in a 52-60% reduction in parasite load compared to untreated control mice. nih.govnih.gov While effective, the asynchronous nature of P. berghei infections, where parasites are at different developmental stages, may not fully capture the potency of a stage-specific inhibitor that acts within a narrow time window like egress. nih.gov

| Model | Assay | Result | Reference |

|---|---|---|---|

| P. berghei in BALB/c Mice | 4-Day Suppressive Test | 52.0% - 60.4% reduction in parasitemia | nih.gov |

Plasmodium chabaudi Infection Models

To better assess efficacy against a synchronized parasite population, the Plasmodium chabaudi model was employed. This model features a synchronous intra-erythrocytic cycle, more closely mimicking human P. falciparum infections, which allows for dosing to be timed with the schizont rupture and merozoite reinvasion window. nih.gov In this model, this compound showed enhanced in vivo efficacy. A single oral dose administered just prior to the expected onset of schizogony led to a substantial reduction in blood-stage parasitemia. nih.gov Doubling the daily dose was shown to be as effective as a standard dose of chloroquine (B1663885) in this model, highlighting the compound's potent activity when timed to coincide with its target's window of action. nih.gov

| Model | Assay | Result | Reference |

|---|---|---|---|

| P. chabaudi in Mice | Synchronous Infection Model | Greater efficacy than in asynchronous P. berghei model. Two doses in one day as effective as chloroquine. | nih.gov |

Humanized Mouse Models of P. falciparum Infection

The most stringent preclinical test for a P. falciparum-specific drug candidate involves humanized mouse models. These are typically immunodeficient mice engrafted with human erythrocytes, which can sustain infection by the human parasite P. falciparum. nih.gov In this advanced model, oral administration of this compound demonstrated profound efficacy. nih.gov Treatment regimens were able to reduce blood-stage parasitemia to undetectable levels. nih.govfrontiersin.org Analysis of remaining parasites after one cycle of exposure showed an accumulation of late-stage schizonts, consistent with the in vitro mechanism of blocking merozoite egress and invasion. nih.gov This successful clearance of a human malaria parasite in a humanized in vivo system provides strong proof-of-concept for PfPKG as a viable antimalarial drug target and establishes the therapeutic potential of inhibitors like this compound. nih.govnih.gov

Evaluation of Prophylactic Activity

The prophylactic potential of inhibitors targeting the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) has been a key area of investigation in the development of new antimalarial agents. nih.govscienceopen.com These inhibitors are evaluated for their ability to prevent the establishment of infection, primarily by targeting the parasite during its pre-erythrocytic (liver) stages. mesamalaria.org Genetic and pharmacological inhibition of PfPKG has been shown to block the invasion and development of parasites in host hepatocytes, making it an attractive target for prophylactic drugs. scienceopen.com

A prominent compound that has undergone such evaluation is the trisubstituted imidazole, MMV030084. nih.gov In preclinical studies, MMV030084 demonstrated potent inhibition of P. falciparum liver-stage invasion. nih.gov Specifically, it was found to inhibit the invasion of hepatocytes by sporozoites with a half-maximal inhibitory concentration (IC50) of 199 nM. nih.govresearchgate.net Liver stage assays using luciferase-expressing Plasmodium berghei parasites further confirmed this inhibitory effect. researchgate.net Interestingly, while the compound potently blocks sporozoite invasion of host cells, it does not appear to affect the development of liver trophozoites that have already successfully invaded. researchgate.net This highlights a specific mechanism of action targeting the initial phase of liver infection.

The evaluation of PfPKG inhibitors for prophylactic activity often involves assessing their impact on sporozoite motility, a critical factor for the parasite to travel from the inoculation site and infect liver cells. researchgate.net Drug-like compounds that target sporozoite motility have been shown to be effective in preventing infection in rodent malaria models. researchgate.net The activity of PfPKG inhibitors against this early parasitic stage underscores their potential to act as a chemopreventive measure, blocking the parasite life cycle before the onset of clinical symptoms associated with the blood stages. mesamalaria.org

Table 1: Prophylactic Activity of MMV030084

| Assay | Parasite Species | Measurement | Result (IC50) | Reference |

| Liver Stage Invasion | P. falciparum | Inhibition of sporozoite invasion of hepatocytes | 199 nM | nih.govnih.gov |

| Liver Stage Assay | P. berghei (luciferase-expressing) | Inhibition of liver stage development | 199 nM | researchgate.net |

Assessment of Transmission-Blocking Activity

In addition to prophylactic effects, PfPKG inhibitors are assessed for their capacity to block the transmission of the malaria parasite from humans to mosquitoes, a critical component of malaria eradication strategies. nih.govnih.gov This activity is typically evaluated by measuring the impact of the compound on the sexual stages of the parasite, including gametocytes and their development into gametes. nih.govnih.gov

The compound MMV030084 has shown significant transmission-blocking potential. nih.gov While it does not directly kill mature gametocytes, it effectively inhibits male gametogenesis, the process where male gametocytes develop into exflagellating male gametes. nih.govresearchgate.net In vitro studies demonstrated that MMV030084 inhibited male gamete exflagellation with a half-maximal effective concentration (EC50) of 141 nM. nih.govnih.gov This inhibitory effect is consistent with the essential role of PfPKG in gamete formation. nih.govfrontiersin.org

The mechanism of transmission-blocking activity for MMV030084 appears to be the inhibition of gametogenesis rather than direct gametocytocidal action. nih.gov When the compound was washed out before stimulating gametogenesis, its inhibitory activity was lost, confirming that it does not have a lasting lethal effect on the mature gametocytes themselves. nih.gov The potent inhibition of recombinant PfPKG activity by MMV030084, with an IC50 value of 0.4 nM, provides a strong rationale for its observed effects on parasite life cycle stages, including transmission. nih.govnih.gov The ability of such compounds to inhibit both parasite transmission to the mosquito and the initial stages of human infection makes them valuable candidates for further development as multi-stage antimalarials. nih.govasm.org

Table 2: Transmission-Blocking Activity of MMV030084

| Assay | Parasite Species | Measurement | Result (EC50) | Reference |

| Male Gamete Formation | P. falciparum | Inhibition of male gamete exflagellation | 141 nM | nih.govnih.gov |

| Gametocyte Viability (Early & Late Stage) | P. falciparum (NF54) | Direct killing of gametocytes | > 40 µM | nih.gov |

Molecular Basis of Pfpkg Structure and Regulation

Crystal Structure Analysis of PfPKG and Homologous PKGs

The three-dimensional architecture of PfPKG provides the foundational knowledge for understanding its function and inhibition by compounds like PfPKG-IN-2.

Crystallographic studies of the cGMP-free (apo) form of PfPKG and its ortholog from Plasmodium vivax (PvPKG) have revealed a unique pentagonal architecture. guidetopharmacology.orgresearchgate.net In this inactive state, the key structural components, including an N-terminal autoinhibitory segment (AIS), four cyclic nucleotide-binding domains (CNBs), and a kinase domain (KD), are intricately arranged. guidetopharmacology.org The four CNBs and the N-lobe of the kinase domain form a pentagonal ring, with the C-lobe of the kinase domain secured in the center. guidetopharmacology.orgnih.gov This arrangement maintains the enzyme in an autoinhibited state. guidetopharmacology.org

The kinase domain itself, despite being part of an inactive complex, exhibits features characteristic of an active kinase, such as an open activation loop and intact hydrophobic spines. nih.gov However, the AIS is docked into the substrate-binding site of the kinase domain, effectively blocking its activity. guidetopharmacology.org The crystal structures of apo-PfPKG and apo-PvPKG are highly similar, with a root-mean-square deviation of only 0.3 Å, indicating that PvPKG is an excellent structural surrogate for PfPKG. frontiersin.orgresearchgate.net

The binding of inhibitors, such as the potent imidazopyridine compound ML10 (a well-characterized example of a this compound class inhibitor), has been elucidated through co-crystallization studies with PvPKG. nih.govfrontiersin.org These studies show that ML10 binds within the ATP-binding pocket of the kinase domain, which is located between the N- and C-lobes. nih.gov

Role of cGMP Binding Domains in Enzyme Activation

The activation of PfPKG is a complex process mediated by the binding of cyclic guanosine (B1672433) monophosphate (cGMP) to its CNBs.

PfPKG possesses four CNBs, designated A, B, C, and D. Three of these (A, B, and D) are functional and bind cGMP, while CNB-C is degenerate. nih.govmesamalaria.org The activation of PfPKG occurs through a cooperative mechanism, where the binding of cGMP to one domain influences the binding to others in a sequential manner. guidetopharmacology.org This process is initiated by the binding of cGMP to CNB-D, which has the highest affinity for the ligand. guidetopharmacology.orgnih.gov

This initial binding event triggers a series of conformational changes that are propagated through a network of connecting helices, in what has been described as a "structural relay" mechanism. guidetopharmacology.org This relay increases the affinity of CNB-B and subsequently CNB-A for cGMP. The sequential binding of cGMP to these domains ultimately leads to the release of the autoinhibitory segment from the kinase domain's active site, resulting in full activation of the enzyme. guidetopharmacology.org This cooperative activation ensures a switch-like response to changes in intracellular cGMP concentrations. guidetopharmacology.org

Several residues are critical for the regulation and function of PfPKG. A key residue is the "gatekeeper," which is located in the ATP-binding pocket and controls access to an adjacent hydrophobic pocket. scienceopen.com In PfPKG, this residue is a relatively small threonine (Thr618). nih.gov In contrast, human PKGs have a bulkier glutamine or methionine residue at this position. scienceopen.comnih.gov

The smaller size of the gatekeeper residue in PfPKG creates a hydrophobic pocket that can be exploited by inhibitors like those in the this compound class. nih.govscienceopen.com The exceptional selectivity of these imidazopyridine inhibitors for PfPKG over human kinases is largely attributed to this difference. nih.gov Mutation of Thr618 in PfPKG to a bulkier glutamine (T618Q) renders the enzyme significantly less sensitive to these inhibitors, confirming the crucial role of the gatekeeper residue in inhibitor binding. nih.govfrontiersin.org

Other critical residues include those within the CNBs that are responsible for cGMP binding and selectivity. For instance, in CNB-D, a "capping triad" of residues has been identified that forms upon cGMP binding and is essential for stabilizing the active conformation and for merozoite egress. frontiersin.org

Protein Dynamics and Conformational Changes in PfPKG

The function of PfPKG is intrinsically linked to its dynamic nature and the conformational changes it undergoes upon ligand binding. The binding of cGMP induces a significant conformational change, transitioning the enzyme from a compact, autoinhibited state to an elongated, active state. researchgate.net This transition involves the rearrangement of the regulatory and catalytic domains to expose the active site. guidetopharmacology.orgresearchgate.net

Molecular dynamics simulations and other biophysical techniques can provide insights into the large-scale and local motions that govern PfPKG function. These movements include hinge-bending between domains and fluctuations in flexible loop regions. The binding of inhibitors like this compound, while not causing major global conformational shifts in the kinase domain itself, likely modulates the local dynamics of the ATP-binding pocket to achieve its inhibitory effect. nih.gov Understanding these dynamic processes is crucial for the rational design of next-generation inhibitors that can effectively target the specific conformational states of PfPKG.

Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become a important tool for understanding the dynamic nature of protein kinases, including Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). nih.gov These computational methods allow researchers to simulate the movements of atoms in the protein over time, providing insights into conformational changes that are critical for its regulation and interaction with inhibitors. nih.gov While specific MD simulation studies on "this compound" are not detailed in the available literature, the general principles derived from simulations of PfPKG and its complexes with other inhibitors offer a framework for understanding its molecular behavior.

MD simulations of PfPKG have been instrumental in exploring its activation mechanism, which involves significant structural rearrangements upon the binding of cyclic guanosine monophosphate (cGMP). pnas.org These simulations can reveal how the binding of cGMP to the regulatory domains induces conformational changes that are transmitted to the catalytic domain, leading to enzyme activation. pnas.org

In the context of inhibitors, MD simulations can elucidate the stability of the inhibitor-protein complex and the specific interactions that contribute to the binding affinity. For instance, simulations can track the formation and breaking of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues in the PfPKG active site. researchgate.net This information is crucial for structure-based drug design, as it can guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Mechanisms of Resistance to Pfpkg Inhibitors

Characterization of Resistance-Conferring Mutations

In vitro selection studies have been instrumental in identifying genetic changes that confer reduced susceptibility to PfPKG inhibitors. These studies have shown that rather than readily altering the primary drug target, the parasite often acquires mutations in ancillary proteins, leading to low-level resistance. nih.govnih.gov

The ATP-binding pocket of many kinases, including PfPKG, contains a "gatekeeper" residue that controls access to a hydrophobic pocket. nih.govnih.gov The relatively small size of the gatekeeper residue in apicomplexan PKGs (a threonine, Thr618 in P. falciparum) compared to mammalian isoforms allows for the design of selective inhibitors. nih.govnih.gov

Artificially mutating this gatekeeper residue to a bulkier amino acid, such as glutamine (T618Q), can prevent the inhibitor from binding, thereby rendering the enzyme and the parasite insensitive to the compound. nih.govnih.govnih.gov This chemical-genetic approach has been crucial for validating PfPKG as the primary target of several inhibitors. nih.govnih.gov While these engineered mutations demonstrate a potential mechanism for high-level resistance, it is noteworthy that they have not been observed to arise spontaneously in parasites subjected to continuous drug pressure in laboratory selections. frontiersin.orgnih.govnih.gov This suggests that such mutations may come with a significant biological cost, making the kinase non-functional or less efficient, although the modified kinase can remain functional with ATP. researchgate.net

The intracellular concentration of cGMP, which activates PfPKG, is tightly regulated by the synthetic activity of guanylate cyclases (GC) and the hydrolytic activity of phosphodiesterases (PDEs). nih.govresearchgate.net In principle, mutations in the genes encoding these enzymes, such as PfGCα or PfPDEβ, could alter cGMP levels and potentially compensate for the inhibitory effect of a drug targeting PfPKG. However, resistance selection studies with direct PfPKG inhibitors have not identified mutations in these components of the cGMP pathway as a mechanism of resistance. nih.govnih.gov This indicates that, at least under the experimental conditions studied, altering the upstream signaling cascade is not a preferred route for the parasite to evade PfPKG inhibition.

A key finding from in vitro resistance studies has been the identification of mutations outside of the PfPKG enzyme. nih.gov When P. falciparum parasites were cultured under continuous pressure with the PfPKG inhibitor MMV030084, they developed low-level resistance (approximately a 2.9-fold shift in IC50). nih.gov Whole-genome sequencing of these resistant parasites did not reveal any mutations in the PfPKG gene. Instead, a shared mutation (T1268R) was identified in a gene encoding Tyrosine Kinase-Like Protein 3 (TKL3). nih.gov

The role of this TKL3 mutation was confirmed using CRISPR/Cas9 gene editing to introduce the T1268R change into drug-sensitive parasites, which resulted in a similar 2.6-fold shift in IC50. nih.gov Further studies showed that a complete knockout of the TKL3 gene conferred a comparable level of resistance. nih.gov These findings establish TKL3 as a mediator of low-level resistance to certain PfPKG inhibitors. nih.gov The precise mechanism by which mutations in or loss of TKL3 reduces sensitivity to PfPKG inhibitors is still under investigation, but it is hypothesized that TKL3 might be involved in activating the drug or modulating a pathway that allows the parasite to bypass the effects of PfPKG inhibition. nih.gov

| Mutation | Gene/Protein | Location of Mutation | Effect on Inhibitor Sensitivity |

| T618Q | PfPKG | Gatekeeper residue in ATP-binding site | Confers insensitivity (Engineered) nih.govnih.gov |

| T1268R | TKL3 | Outside of the kinase catalytic domain | ~3-fold resistance shift to MMV030084 nih.gov |

| Knockout | TKL3 | Gene deletion | ~3-fold resistance shift to MMV030084 nih.gov |

Strategies for Mitigating or Circumventing Resistance Development

The apparent difficulty for P. falciparum to develop high-level resistance to PfPKG inhibitors by modifying the target enzyme makes PfPKG a promising and potentially "resistance-refractory" antimalarial target. frontiersin.orgnih.gov However, the emergence of even low-level resistance necessitates proactive strategies to ensure long-term efficacy.

Several strategies can be envisioned to mitigate resistance:

Combination Therapy: As with other antimalarials, using PfPKG inhibitors as part of an artemisinin-based combination therapy (ACT) or with other novel agents is a primary strategy. mdpi.com Combining drugs with different mechanisms of action reduces the probability of a parasite simultaneously acquiring mutations that confer resistance to both.

Development of Novel Inhibitors: The creation of covalent inhibitors, which form a permanent bond with their target, could present a higher barrier to resistance. nih.gov Additionally, designing inhibitors that bind in a way that is not easily disrupted by a single point mutation (such as a gatekeeper alteration) could also prolong their utility.

Resistance Reversal Agents: For other antimalarials, compounds that can restore the sensitivity of resistant strains have been investigated. researchgate.net While not yet explored for PfPKG inhibitors, understanding the mechanism of TKL3-mediated resistance could potentially open avenues for developing agents that counteract its effect.

By leveraging these strategies, the therapeutic potential of PfPKG inhibitors can be maximized, providing a new and durable tool in the global effort to control and eliminate malaria.

Q & A

Q. What experimental strategies are recommended for validating PfPKG-IN-2’s target specificity in Plasmodium falciparum?

To ensure specificity, researchers should employ orthogonal assays such as:

- Biochemical assays (e.g., kinase activity profiling using recombinant PfPKG) .

- Cellular thermal shift assays (CETSA) to confirm target engagement in parasite lysates .

- Genetic knockdown/knockout models to correlate PfPKG inhibition with phenotypic outcomes (e.g., schizont rupture inhibition) . Include dose-response curves and negative controls (e.g., off-target kinase panels) to rule out nonspecific effects.

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

- Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) to capture full efficacy and potency (EC₅₀/IC₅₀) .

- Replicate experiments across ≥3 biological replicates with standardized parasite synchronization protocols .

- Validate results using independent assays (e.g., fluorescence-based vs. luminescence readouts) to minimize technical variability .

Q. What methods are appropriate for assessing this compound’s solubility and stability in culture media?

- Perform high-performance liquid chromatography (HPLC) to quantify compound degradation over time .

- Use dynamic light scattering (DLS) to monitor aggregation in media supplemented with serum or detergents .

- Cross-reference solubility data with computational models (e.g., LogP predictions) to optimize formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Systematic factor analysis : Evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) that reduce bioavailability in vivo .

- Parasite-stage-specific assays : Test compound activity against liver-stage vs. blood-stage parasites to identify lifecycle-dependent efficacy gaps .

- Transcriptomic profiling : Compare gene expression in treated vs. untreated parasites to uncover compensatory pathways .

Q. What statistical approaches are critical for analyzing this compound’s synergy with existing antimalarials?

- Use Bliss independence or Chou-Talalay models to quantify synergy/additivity .

- Include 95% confidence intervals for fractional inhibitory concentration (FIC) indices to assess significance .

- Validate findings in in vivo models (e.g., humanized mice) with controlled combination dosing regimens .

Q. How can researchers optimize this compound’s pharmacophore using structure-activity relationship (SAR) data?

- Perform crystallography or molecular docking to map key binding interactions with PfPKG’s catalytic domain .

- Prioritize analogs with improved ligand efficiency metrics (e.g., binding energy/atom) over raw potency .

- Test derivatives against resistant parasite strains to identify moieties critical for overcoming mutations .

Q. What methodologies are recommended for integrating this compound data into computational drug discovery pipelines?

- Use KNIME or Pipeline Pilot to automate data aggregation from biochemical, cellular, and in vivo assays .

- Apply machine learning models trained on published kinase inhibitors to predict off-target effects .

- Share structured datasets via platforms like ChEMBL to enable meta-analyses .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Document synthetic routes in detail (e.g., reaction temperatures, purification steps) in supplementary materials .

- Characterize each batch using NMR, mass spectrometry, and elemental analysis .

- Include batch-specific activity data in publications to highlight reproducibility challenges .

Q. What criteria should guide the selection of in vivo models for this compound efficacy studies?

Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound data?

- Use embargoed deposition in repositories like Zenodo for raw datasets .

- Disclose broad structural motifs in patents while reserving proprietary details for supplementary files .

- Collaborate with institutional tech transfer offices to align publication timelines with patent filings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.